1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride
Overview
Description
Imidazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride" is a derivative of imidazole, which is characterized by the presence of two methyl groups on the first and second positions of the imidazole ring and a sulphonyl chloride group at the fifth position. This structure suggests potential reactivity and utility in various chemical syntheses.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through multi-component reactions, as demonstrated in the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles using β-cyclodextrin-propyl sulfonic acid as a catalyst . Although the specific synthesis of "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex, with the potential for various substituents to influence the overall molecular conformation and properties. For instance, the interaction between imidazolium rings and p-sulfonatocalix arenes leads to the formation of "molecular capsules" . This suggests that the sulphonyl chloride group in "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride" could engage in interesting interactions with other molecules, potentially leading to the formation of novel supramolecular structures.
Chemical Reactions Analysis
Imidazole derivatives can participate in a range of chemical reactions. For example, the reaction of imidazol-2-ylidenes with sulfur halides and sulfur oxygen halides can lead to coordination or reduction processes . This indicates that "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride" may also undergo similar reactions, given the presence of the reactive sulphonyl chloride group, which could act as an electrophile in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their substituents. The use of 3-methyl-1-sulphonic acid imidazolium chloride as a catalyst in the synthesis of β-acetamido ketones highlights the compound's role as a Brønsted acidic catalyst . This suggests that "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride" could also exhibit acidic properties due to the sulphonyl chloride group, affecting its solubility, reactivity, and potential applications in catalysis.
Scientific Research Applications
Fluorimetric Determination of Pharmaceuticals
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is used in the fluorimetric determination of certain pharmaceuticals. A study by Ayad and el-Hay (1984) demonstrated the use of 1-dimethylaminonaphthalene-5-sulphonyl chloride (a compound closely related to 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride) for the sensitive micro-determination of imidazoline derivatives, which are of pharmaceutical importance. This method involves creating highly fluorescent derivatives for detection and quantification purposes in pharmaceutical preparations (Ayad & el-Hay, 1984).
Photochromic and Magnetic Properties in Coordination Chemistry
In coordination chemistry, imidazole derivatives show significant potential. Cao et al. (2015) synthesized multifunctional mononuclear complexes using bisthienylethenes containing N,O-donor binding sites derived from imidazole. These compounds demonstrated both photochromic behavior and distinct magnetic properties. This suggests the utility of imidazole derivatives in developing materials with unique photoresponsive and magnetic characteristics (Cao et al., 2015).
Synthesis and Antibacterial Activities
Ovonramwen et al. (2021) researched the synthesis of imidazole derivatives, including 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide, exploring their potential antibacterial and anticandidal activities. This study highlights the role of imidazole derivatives in developing new antimicrobial agents (Ovonramwen et al., 2021).
Advancements in Synthetic Organic Chemistry
In synthetic organic chemistry, imidazole derivatives offer avenues for creating complex molecules. Carpenter and Chadwick (1986) demonstrated the synthesis of 4(5)-substituted imidazoles using organolithium intermediates. This study shows the utility of imidazole derivatives in synthetic methodologies, offering regioselective approaches for creating diverse organic compounds (Carpenter & Chadwick, 1986).
Applications in Electrochemistry
Imidazole derivatives also find applications in electrochemistry. Fonseca et al. (1993) studied the electrochemical behavior of tinidazole, an imidazole derivative, at mercury electrodes. This research contributes to the understanding of the electrochemical properties of imidazole-based compounds, which could be relevant in the development of electrochemical sensors and other applications (Fonseca et al., 1993).
properties
IUPAC Name |
2,3-dimethylimidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAULHCBIEFNHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | |
CAS RN |
849351-92-4 | |
Record name | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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